molecular formula C10H10Cl2O2 B8705526 2-(3,5-Dichlorophenyl)-2-methylpropanoic acid

2-(3,5-Dichlorophenyl)-2-methylpropanoic acid

Cat. No.: B8705526
M. Wt: 233.09 g/mol
InChI Key: ROCPJVPEURDFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dichlorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of propionic acid, where the hydrogen atoms on the phenyl ring are substituted by chlorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-2-methylpropanoic acid typically involves the chlorination of 2-methyl-propionic acid followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process. The overall reaction can be summarized as follows:

    Chlorination: 2-methyl-propionic acid is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions on the phenyl ring.

    Friedel-Crafts Acylation: The chlorinated intermediate undergoes acylation with an appropriate acyl chloride in the presence of AlCl3 to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dichloro-phenyl)-benzoxazole-6-carboxylic acid: This compound shares a similar phenyl ring structure with chlorine substitutions but has a different functional group.

    3,4-Dichloro-5-hydroxy-2(5H)-furanone: Another compound with chlorine substitutions on a different ring structure.

Uniqueness

2-(3,5-Dichlorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)6-3-7(11)5-8(12)4-6/h3-5H,1-2H3,(H,13,14)

InChI Key

ROCPJVPEURDFOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9.0 g (36 mmol) 2-(3,5-dichloro-phenyl)-2-methyl-propionic acid methyl ester in 40 ml ethanol 40 ml 2 N sodium hydroxide solution was added. After stirring for 4 hrs at RT 150 ml water was added and the solution washed twice with 200 ml Et2O. The aqueous phase was acidified with 25% hydrochloric acid solution and three times extracted with 150 ml CH2Cl2. The combined organic layers were dried (Na2SO4), filtered and evaporated to yield 8.3 g (97%) 2-(3,5-dichloro-phenyl)-2-methyl-propionic acid as a off-white solid.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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